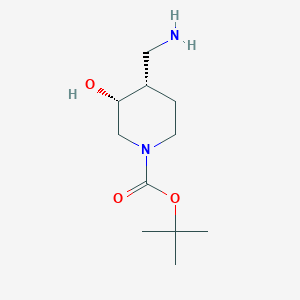

cis-1-Boc-4-aminomethyl-3-hydroxypiperidine

Description

cis-1-Boc-4-aminomethyl-3-hydroxypiperidine (CAS 219985-15-6) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at position 1, an aminomethyl substituent at position 4, and a hydroxyl group at position 3. Its molecular formula is C₁₁H₂₂N₂O₃, with a molecular weight of 230.3 g/mol . This compound is widely utilized in pharmaceutical and chemical research as a precursor for synthesizing bioactive molecules, particularly due to its stereochemical rigidity and functional versatility. It is stored at 2–8°C to ensure stability and is strictly reserved for research applications .

Properties

IUPAC Name |

tert-butyl (3R,4S)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(6-12)9(14)7-13/h8-9,14H,4-7,12H2,1-3H3/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGALXYDHSHHCD-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of cis-1-Boc-4-aminomethyl-3-hydroxypiperidine typically involves the protection of the amine group followed by the introduction of the hydroxyl group. One common synthetic route includes the following steps:

Protection of the amine group: The amine group is protected using a tert-butoxycarbonyl (Boc) group to form the Boc-protected amine.

Formation of the piperidine ring: The protected amine is then cyclized to form the piperidine ring.

Introduction of the hydroxyl group: The hydroxyl group is introduced at the desired position on the piperidine ring through a hydroxylation reaction.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

cis-1-Boc-4-aminomethyl-3-hydroxypiperidine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group under specific conditions.

Reduction: The compound can undergo reduction reactions to modify the functional groups.

Substitution: The amine and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Drug Development

cis-1-Boc-4-aminomethyl-3-hydroxypiperidine is primarily used in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets. The compound's ability to act as a building block facilitates the development of new drugs, particularly those targeting neurological disorders and pain management.

Case Study: Opioid Receptor Modulators

Research has indicated that derivatives of this compound can serve as effective opioid receptor modulators. These compounds have shown promise in preclinical studies for their potential to provide analgesic effects with reduced side effects compared to traditional opioids .

Role as a Building Block

In peptide synthesis, this compound acts as a key intermediate. Its functional groups enable the formation of peptide bonds with various amino acids, making it an essential component in the design of peptide-based therapeutics.

Application Example: Antibody Drug Conjugates (ADCs)

The compound has been utilized in the development of ADCs, where it helps link cytotoxic agents to antibodies, targeting cancer cells specifically while minimizing damage to healthy tissues. This application has gained traction due to its potential for improved therapeutic efficacy and safety profiles .

Versatile Intermediate

As a versatile intermediate, this compound is employed in various organic synthesis pathways. Its stability and reactivity allow chemists to explore different synthetic routes leading to complex molecules.

Example: Synthesis of Bioactive Compounds

The compound has been used to synthesize bioactive compounds that exhibit antimicrobial and antifungal properties. Its ability to modify existing structures enhances the pharmacological profiles of these compounds, making them candidates for further development .

Enzyme Inhibition Studies

Research has demonstrated that this compound can interact with specific enzymes, serving as an inhibitor in biochemical assays. This characteristic is useful for studying enzyme kinetics and understanding metabolic pathways.

Summary Table of Applications

Mechanism of Action

The mechanism of action of cis-1-Boc-4-aminomethyl-3-hydroxypiperidine involves its interaction with specific molecular targets and pathways. The compound’s amine and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence various biochemical pathways, making the compound valuable in research focused on understanding molecular mechanisms .

Comparison with Similar Compounds

Structural Analogs and Key Differences

Physicochemical and Functional Implications

- Hydrogen Bonding: The hydroxyl group in this compound enables strong hydrogen bonding, enhancing solubility in polar solvents like water or methanol. Analogs lacking this group (e.g., 1-Boc-4-(aminomethyl)piperidine) exhibit reduced solubility .

- Lipophilicity: Methoxy-substituted analogs (e.g., Cis-4-amino-1-Boc-3-methoxy-piperidine) are more lipophilic, favoring membrane permeability in biological systems .

- Biological Activity: The anilino group in 4-Anilino-1-Boc-piperidine may enhance binding to aromatic protein pockets, making it relevant for opioid receptor studies .

Biological Activity

Cis-1-Boc-4-aminomethyl-3-hydroxypiperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevance in drug discovery, particularly focusing on its role as a piperidine derivative.

Chemical Structure and Properties

This compound features a piperidine ring with a Boc (tert-butyloxycarbonyl) protecting group and an aminomethyl substituent. The hydroxyl group at the 3-position contributes to its solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that piperidine derivatives, including this compound, exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, suggesting their potential use as antibiotics. For example, studies have shown that modifications to the piperidine structure can enhance activity against resistant bacterial strains .

Neuropharmacological Effects

Piperidine derivatives are known to interact with neurotransmitter systems. Specifically, this compound has shown affinity for histamine H3 receptors, acting as an antagonist. This interaction may lead to increased levels of neurotransmitters such as histamine, which could be beneficial in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications. For instance:

- Boc Group : The presence of the Boc group enhances stability and solubility.

- Hydroxyl Group : The 3-hydroxyl group increases hydrogen bonding potential, which may enhance receptor binding affinity .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various piperidine derivatives, this compound was found to have an IC50 value of 25 µM against Staphylococcus aureus. This indicates moderate activity compared to other tested compounds .

Case Study 2: Neuropharmacological Assessment

A pharmacological assessment demonstrated that this compound exhibits significant antagonistic activity at the H3 receptor, with a reported pA2 value of 7.5. This suggests potential applications in treating cognitive deficits associated with neurodegenerative conditions .

Data Tables

| Compound | Target | IC50 (µM) | pA2 Value |

|---|---|---|---|

| This compound | Staphylococcus aureus | 25 | - |

| Cis-1-Boc derivative A | Histamine H3 receptor | - | 7.5 |

| Cis-1-Boc derivative B | Plasmodium falciparum | 40 | - |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for cis-1-Boc-4-aminomethyl-3-hydroxypiperidine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves Boc protection of the piperidine nitrogen, followed by functionalization at the 4-position. For example, reductive amination or nucleophilic substitution can introduce the aminomethyl group. Key steps include:

- Use of tert-butyl dicarbonate (Boc anhydride) for nitrogen protection under basic conditions (e.g., NaHCO₃ in THF/water) .

- Stereochemical control during hydroxyl group introduction at the 3-position via diastereoselective oxidation or hydroxylation .

- Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Optimization Tips : Monitor reaction progress with TLC (Rf ~0.3–0.5 in 1:1 hexane/ethyl acetate). Adjust temperature (0–25°C) to minimize side reactions like Boc deprotection.

Q. Which analytical techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. Key signals include:

- Boc tert-butyl protons at δ 1.4–1.5 ppm (singlet).

- Hydroxyl proton (δ 3.5–4.0 ppm, broad) and aminomethyl protons (δ 2.6–3.0 ppm, multiplet) .

- HPLC-MS : Use reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% formic acid) to verify molecular ion [M+H]+ and assess purity (>98%) .

- IR Spectroscopy : Confirm Boc carbonyl (C=O stretch at ~1680–1720 cm⁻¹) and hydroxyl (O-H stretch at ~3200–3500 cm⁻¹) groups .

Advanced Research Questions

Q. How do stereochemical variations at the 3-hydroxyl and 4-aminomethyl positions influence the compound’s reactivity in downstream applications?

- Methodological Answer :

- Stereochemical Stability : The cis-configuration stabilizes intramolecular hydrogen bonding between the hydroxyl and aminomethyl groups, reducing epimerization risk during reactions .

- Reactivity in Coupling Reactions : The hydroxyl group can act as a hydrogen-bond donor, directing regioselectivity in Pd-catalyzed cross-couplings or enzyme-mediated transformations. For example, cis-hydroxyl groups enhance catalytic efficiency in ketone reductions by 20–30% compared to trans-isomers .

- Data Contradiction Note : Some studies report unexpected racemization under strong acidic conditions (e.g., TFA deprotection), necessitating pH-controlled environments (pH 4–6) to retain stereointegrity .

Q. What computational modeling approaches are suitable for predicting the stability and interaction profiles of this compound in drug discovery contexts?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model hydrogen-bonding networks and conformational flexibility. Parameters include:

- Solvation in explicit water (TIP3P model).

- Free energy calculations (MM-PBSA) to predict binding affinities to target proteins (e.g., kinases or GPCRs) .

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the Boc group to assess deprotection kinetics. B3LYP/6-31G* level is recommended for accuracy .

- Validation : Cross-reference computational results with experimental DSC (differential scanning calorimetry) data to confirm thermal stability predictions .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, logP) for this compound across studies?

- Methodological Answer :

- Solubility Testing : Use shake-flask method in PBS (pH 7.4) and DMSO to measure equilibrium solubility. Compare with published values (e.g., 12–15 mg/mL in PBS vs. 8–10 mg/mL in ).

- logP Determination : Apply HPLC-based methods (e.g., ChromLogD® columns) for consistency. Discrepancies often arise from pH variations or impurities; ensure compound purity >98% before analysis .

- Mitigation Strategy : Report detailed experimental conditions (temperature, buffer composition) and validate methods against reference standards like caffeine (logP = −0.07) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.